molecular formula C16H14N2O3 B10844574 5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one

5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one

Cat. No.: B10844574
M. Wt: 282.29 g/mol
InChI Key: RWZAFECYIQQVPG-UHFFFAOYSA-N
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Description

5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one: is a heterocyclic compound that features both quinoline and pyridone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxyquinoline with a suitable pyridone precursor under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline: Shares the quinoline moiety but lacks the pyridone ring.

    1H-Pyridin-2-one: Contains the pyridone ring but lacks the quinoline moiety.

    5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-3-one: Similar structure but with a different position of the pyridone ring.

Uniqueness

5-(6,7-Dimethoxy-quinolin-3-yl)-1H-pyridin-2-one is unique due to the combination of both quinoline and pyridone moieties, which may confer distinct chemical and biological properties compared to its individual components.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

5-(6,7-dimethoxyquinolin-3-yl)-1H-pyridin-2-one

InChI

InChI=1S/C16H14N2O3/c1-20-14-6-11-5-12(10-3-4-16(19)18-8-10)9-17-13(11)7-15(14)21-2/h3-9H,1-2H3,(H,18,19)

InChI Key

RWZAFECYIQQVPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CNC(=O)C=C3

Origin of Product

United States

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